5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
5-chloro-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-18-10(11-3-2-6-20-11)7-9(17-18)8-16-14(19)12-4-5-13(15)21-12/h2-7H,8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIWNHKUWHBGTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC=C(S2)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and synthesis.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 345.8 g/mol. The compound features a thiophene ring, a furan ring, and a pyrazole ring, which contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN3O3 |
| Molecular Weight | 345.8 g/mol |
| CAS Number | 1421513-64-5 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to 5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide. Research indicates that such compounds exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of pyrazole derivatives on different cancer cell lines, it was found that:
- MCF7 (Breast Cancer) : IC50 = 3.79 µM
- SF-268 (Brain Cancer) : IC50 = 12.50 µM
- NCI-H460 (Lung Cancer) : IC50 = 42.30 µM
These results suggest that compounds with similar structures may have promising applications in cancer therapeutics .
The mechanism by which 5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide exerts its effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction : It can trigger apoptotic pathways in cancer cells, leading to cell death.
- Signal Transduction Modulation : The interaction with cellular receptors may modulate critical signaling pathways associated with tumor growth.
Synthesis Routes
The synthesis of 5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable diketone.
- Introduction of the Furan Ring : The furan moiety can be synthesized via the Paal-Knorr synthesis method.
- Thiophene Ring Formation : The thiophene ring can be introduced using the Gewald reaction, involving elemental sulfur.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals that 5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide possesses unique substituents that may enhance its biological activity:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A (Similar Structure) | 4.50 | Anticancer |
| Compound B (Similar Structure) | 6.20 | Anticancer |
| 5-chloro-N-{[5-(furan-2-yl)-1-methyl]pyrazol} | 3.79 | Anticancer (MCF7) |
Vergleich Mit ähnlichen Verbindungen
Pyrazole-Thiophene Carboxamide Derivatives
Compounds 3a–3p () share a pyrazole-thiophene carboxamide scaffold but differ in substituents on the pyrazole and aryl groups. Key comparisons include:
| Compound ID | Substituents (Pyrazole/Thiophene) | Yield (%) | Melting Point (°C) | Biological Activity (if reported) |
|---|---|---|---|---|
| 3a | Phenyl/Chloro | 68 | 133–135 | Not specified |
| 3b | 4-Chlorophenyl/Chloro | 68 | 171–172 | Not specified |
| 3d | 4-Fluorophenyl/Chloro | 71 | 181–183 | Not specified |
| Target | 5-(Furan-2-yl)-1-Methyl/Chloro | – | – | Not explicitly reported |
Key Observations :
Antithrombotic Agents: Rivaroxaban and BAY 59-7939
Rivaroxaban (BAY 59-7939), a direct Factor Xa inhibitor, shares structural similarities with the target compound, particularly the thiophene-2-carboxamide core. However, Rivaroxaban incorporates a morpholinyl-oxazolidinone moiety instead of the pyrazole-furan group:
Key Observations :
- The oxazolidinone-morpholine group in Rivaroxaban is critical for its high affinity to Factor Xa, demonstrating how structural modifications away from the thiophene core can drastically alter pharmacological profiles .
Thiophene-2-Carboxamide Derivatives with Anticancer Activity
highlights N-(5-R-benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamides (e.g., compound 5f) with cytotoxic effects. These compounds replace the pyrazole-furan group with a benzyl-thiazole moiety:
| Compound ID | Substituents | IC50 (Cancer Cells) |
|---|---|---|
| 5f | 2,4-Dichlorobenzyl | Significant activity |
| Target | Pyrazole-furan | Not reported |
Key Observations :
Hydrazide and Other Analogs
describes a hydrazide derivative (3-(5-chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide), differing from the target compound in the linker group (hydrazide vs. carboxamide):
| Property | Target Compound | Hydrazide Analog |
|---|---|---|
| Linker Group | Carboxamide (-CONH-) | Hydrazide (-NHNHCO-) |
| Potential Bioactivity | Unknown | Possible chelation/antimicrobial |
Key Observations :
Vorbereitungsmethoden
Synthesis of 5-(Furan-2-yl)-1-Methyl-1H-Pyrazole-3-Carbaldehyde
A Claisen-Schmidt condensation between furfural (furan-2-carbaldehyde) and 1-methyl-1H-pyrazole-3-acetophenone derivatives forms the chalcone intermediate. Cyclization with hydrazine derivatives yields the pyrazole core. For example, reacting furfural with 3-acetyl-1-methylpyrazole in the presence of KOH/EtOH produces 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde.
Reductive Amination to Methylamine
The aldehyde group is converted to a methylamine via reductive amination. Treatment with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine intermediate, yielding 5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methylamine.
Amide Coupling: Final Assembly
The thiophene-carboxylic acid and pyrazole-methylamine are coupled via amide bond formation.
Activation of the Carboxylic Acid
5-Chlorothiophene-2-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, refluxing the acid with SOCl₂ in anhydrous dichloromethane (DCM) for 4–6 hours yields 5-chlorothiophene-2-carbonyl chloride.
Amide Bond Formation
The acid chloride reacts with 5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methylamine in the presence of a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). Solvent systems like DCM or tetrahydrofuran (THF) are employed under nitrogen at 0–25°C. This step typically achieves yields of 65–80% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Optimization and Alternative Methodologies
Catalytic Approaches for Enhanced Efficiency
Recent advances utilize coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to improve amidation efficiency. For example, HATU-mediated coupling in DMF at room temperature reduces reaction time to 2 hours with yields exceeding 85%.
One-Pot Strategies
Integrated one-pot syntheses minimize intermediate isolation. A demonstrated protocol involves sequential Claisen-Schmidt condensation, cyclization, and amidation in a single reactor, though yields are moderately lower (55–60%).
Characterization and Analytical Data
Critical spectroscopic data for the final compound include:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, thiophene H), 7.45–7.10 (m, 3H, furan H), 4.65 (s, 2H, CH₂), 3.90 (s, 3H, N-CH₃).
- ¹³C NMR : δ 163.2 (C=O), 152.1 (pyrazole C-3), 145.6 (furan C-2), 128.4 (thiophene C-5).
- HRMS (ESI+) : m/z calculated for C₁₅H₁₄ClN₃O₂S [M+H]⁺: 352.0524; found: 352.0528.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Unwanted regioisomers may arise during cyclization. Employing methyl hydrazine (vs. phenyl hydrazine) and optimizing pH (pH 4–5) enhances selectivity for the 1-methyl-1H-pyrazole isomer.
Furan Ring Stability
The furan moiety is prone to oxidation under acidic conditions. Conducting reactions under inert atmospheres (N₂/Ar) and avoiding strong acids (e.g., H₂SO₄) preserves ring integrity.
Comparative Analysis of Synthetic Routes
| Method | Catalysts/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Classical Amidation | SOCl₂, Et₃N, DCM | 68 | 95 | |
| HATU-Mediated Coupling | HATU, DIPEA, DMF | 87 | 98 | |
| One-Pot Synthesis | KOH/EtOH, NaBH₃CN, HATU | 58 | 90 |
Q & A
Q. Challenges :
- Low yields due to steric hindrance during amide bond formation.
- Side reactions (e.g., over-chlorination or furan ring oxidation). Mitigate by optimizing reaction time/temperature .
Basic: Which analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiophene Cl at δ 6.9–7.2 ppm; furan protons at δ 6.3–7.4 ppm) .
- 2D NMR (HSQC, HMBC) : Resolve ambiguity in methylene (-CH₂-) linkage between pyrazole and carboxamide .
- IR Spectroscopy : Identify amide C=O stretch (~1650–1700 cm⁻¹) and aromatic C-Cl (~550–600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragment patterns (e.g., loss of Cl or furan moiety) .
Basic: How to assess its biological activity in preliminary assays?
Answer:
- Antimicrobial Testing :
- Anticancer Screening :
- MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with cisplatin .
- Data Interpretation : Use ANOVA for dose-response curves; address cytotoxicity via parallel testing on non-cancerous cells (e.g., HEK293) .
Advanced: What mechanistic insights explain its reactivity in nucleophilic substitutions?
Answer:
The chlorine atom on the thiophene ring is susceptible to nucleophilic attack due to:
- Electron-Withdrawing Effect : The carboxamide group activates the thiophene ring, polarizing the C-Cl bond .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions.
- Catalysts : KI or tetrabutylammonium bromide (TBAB) enhances Cl⁻ displacement by nucleophiles (e.g., amines, thiols) .
Example : Reaction with piperidine in DMF at 80°C yields 5-piperidino derivatives. Monitor by TLC (Rf shift from 0.5 to 0.7 in EtOAc/hexane) .
Advanced: How to resolve contradictions in spectral data or bioactivity results?
Answer:
- Spectral Discrepancies :
- NMR Signal Splitting : Use deuterated solvents (e.g., DMSO-d₆) to avoid peak broadening. Re-run experiments at higher field strength (500+ MHz) .
- Mass Fragmentation Anomalies : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) to rule out co-eluting impurities .
- Bioactivity Variability :
Advanced: What strategies optimize yield in scale-up synthesis?
Answer:
-
Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of furan-pyrazole intermediates .
-
Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., chlorination) .
-
Design of Experiments (DoE) : Apply factorial design to variables (temperature, stoichiometry, solvent ratio). Example:
Variable Low Level High Level Optimal Temperature 60°C 100°C 80°C DCC Equiv. 1.0 1.5 1.2 Reaction Time 12h 24h 18h
Advanced: How to model its binding affinity for target proteins?
Answer:
- Molecular Docking : Use AutoDock Vina with protein structures (PDB: e.g., EGFR kinase domain) .
- Protonate ligands at physiological pH (Schrödinger LigPrep).
- Validate docking poses with MD simulations (NAMD, 100 ns trajectory).
- QSAR Studies : Corrogate substituent effects (e.g., Cl vs. F) on IC₅₀ using descriptors like Hammett σ or molar refractivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
